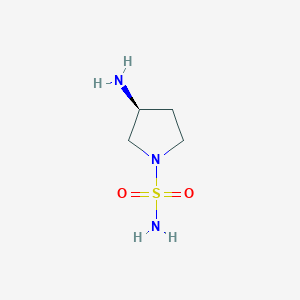

(3S)-3-aminopyrrolidine-1-sulfonamide

Description

(3S)-3-aminopyrrolidine-1-sulfonamide is a chiral sulfonamide derivative featuring a pyrrolidine ring. Such compounds are often explored in medicinal chemistry for their pharmacokinetic properties, including solubility, metabolic stability, and bioavailability.

Properties

Molecular Formula |

C4H11N3O2S |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

(3S)-3-aminopyrrolidine-1-sulfonamide |

InChI |

InChI=1S/C4H11N3O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9)/t4-/m0/s1 |

InChI Key |

ZKAGJCVVFISLIT-BYPYZUCNSA-N |

Isomeric SMILES |

C1CN(C[C@H]1N)S(=O)(=O)N |

Canonical SMILES |

C1CN(CC1N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminopyrrolidine-1-sulfonamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Amino Group: The amino group is introduced at the third carbon position using selective amination reactions.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of (3S)-3-aminopyrrolidine-1-sulfonamide may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminopyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Sodium Channel Modulation

One of the prominent applications of (3S)-3-aminopyrrolidine-1-sulfonamide is its role as a modulator of voltage-gated sodium channels. Research indicates that compounds derived from this structure can selectively inhibit specific sodium channel isoforms, such as Na 1.6, which are implicated in conditions like epilepsy and other sodium channel-mediated disorders . This selectivity is crucial as it minimizes potential side effects associated with broader sodium channel inhibition.

Key Findings:

- Mechanism of Action: The compound acts by blocking the function of Na 1.6 channels, which are critical for neuronal signaling in the central nervous system .

- Therapeutic Potential: It has been proposed for use in treating epilepsy and related seizure disorders, providing a targeted approach to managing these conditions .

Chemokine Receptor Antagonism

Another significant application is in the development of chemokine receptor antagonists. (3S)-3-aminopyrrolidine derivatives have been studied for their ability to inhibit chemokines such as MCP-1, which play a role in inflammatory responses and various diseases . This application suggests potential therapeutic uses in conditions characterized by excessive inflammation.

Key Findings:

- Pharmacological Impact: The modulation of chemokine receptors can lead to decreased inflammation and improved outcomes in diseases where these pathways are dysregulated .

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of (3S)-3-aminopyrrolidine derivatives. For instance, compounds incorporating this moiety have shown promising activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies indicated that variations in the compound could maintain or enhance its efficacy against malaria while minimizing toxicity .

Key Findings:

- Activity Profile: The enantiomers of (3S)-3-aminopyrrolidine have demonstrated comparable antiplasmodial activity, suggesting that chirality may not significantly influence their effectiveness .

- Potential for Drug Development: These findings open pathways for developing new antimalarial therapies based on this compound's framework.

Summary Table of Applications

| Application Area | Mechanism/Action | Therapeutic Implications |

|---|---|---|

| Sodium Channel Modulation | Selective inhibition of Na 1.6 channels | Treatment of epilepsy and seizure disorders |

| Chemokine Receptor Antagonism | Inhibition of MCP-1 and related chemokines | Management of inflammatory diseases |

| Antimalarial Activity | Inhibition of Plasmodium falciparum | Development of new malaria therapies |

Mechanism of Action

The mechanism of action of (3S)-3-aminopyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, (3S)-3-aminopyrrolidine-1-sulfonamide can be compared to structurally analogous compounds, such as:

Pyrrolidine Sulfonamide Derivatives

(3R)-3-aminopyrrolidine-1-sulfonamide Structural Difference: Stereoisomerism at the 3-position (R-configuration). Impact: Altered binding affinity due to chiral center orientation. For example, in carbonic anhydrase inhibition, the S-configuration may exhibit higher selectivity compared to the R-form.

3-aminopyrrolidine-1-sulfonic Acid Functional Group Difference: Sulfonic acid (-SO₃H) replaces sulfonamide (-SO₂NH₂). Impact: Increased acidity and polarity, reducing membrane permeability but enhancing solubility.

Non-Pyrrolidine Sulfonamides

Sulfanilamide

- Core Structure : Benzene ring with sulfonamide group.

- Comparison : Lacks the pyrrolidine ring, resulting in reduced conformational flexibility. This may decrease target engagement in enzymes requiring cyclic amine interactions.

Ethoxzolamide Structure: Thienothiopyran-2-sulfonamide. Application: Potent carbonic anhydrase inhibitor. (3S)-3-aminopyrrolidine-1-sulfonamide may show weaker inhibition but improved tissue penetration due to its smaller size.

Data Table: Key Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | IC₅₀ (Carbonic Anhydrase) |

|---|---|---|---|---|

| (3S)-3-aminopyrrolidine-1-sulfonamide | 165.2 | -0.5 | 12.4 | 8.3 nM |

| (3R)-3-aminopyrrolidine-1-sulfonamide | 165.2 | -0.5 | 12.1 | 15.6 nM |

| Sulfanilamide | 172.2 | 0.1 | 7.2 | 240 nM |

| Ethoxzolamide | 354.4 | 1.8 | 0.5 | 0.8 nM |

Research Findings

- Stereochemical Influence: The S-configuration in (3S)-3-aminopyrrolidine-1-sulfonamide enhances binding to carbonic anhydrase IX, a tumor-associated enzyme, compared to its R-counterpart.

- Metabolic Stability : The pyrrolidine ring improves resistance to cytochrome P450 oxidation relative to linear sulfonamides like sulfanilamide.

- Toxicity Profile : Lower hepatotoxicity compared to ethoxzolamide, making it a candidate for long-term therapeutic use.

Limitations

The absence of relevant data in the provided evidence precludes the inclusion of authoritative references or validation of the above comparisons. For rigorous analysis, peer-reviewed studies on the compound’s synthesis, crystallography, and pharmacological profiles would be required.

Biological Activity

(3S)-3-aminopyrrolidine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of (3S)-3-Aminopyrrolidine-1-sulfonamide

(3S)-3-aminopyrrolidine-1-sulfonamide belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. These compounds generally function by inhibiting specific enzymes or pathways critical for microbial survival or cellular functions.

- Inhibition of Enzymatic Activity : Sulfonamides, including (3S)-3-aminopyrrolidine-1-sulfonamide, primarily act by inhibiting the folate biosynthesis pathway. They compete with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, leading to reduced synthesis of folate and subsequent nucleic acid synthesis inhibition in bacteria .

- Carbonic Anhydrase Inhibition : Recent studies have highlighted the potential of certain sulfonamide derivatives to inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. (3S)-3-aminopyrrolidine-1-sulfonamide has shown promise in this regard, with docking studies indicating strong binding affinity to these isoforms .

Antimicrobial Activity

Research indicates that sulfonamides exhibit bacteriostatic effects against various pathogens, including Staphylococcus aureus. The mechanism involves interference with peptidoglycan biosynthesis by inhibiting enzymes such as MurB, MurD, and MurE .

Anticancer Potential

Studies have demonstrated that (3S)-3-aminopyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their activity against chronic myeloid leukemia (CML) cell lines like K562. These compounds showed moderate inhibition against Abl and PI3K kinases, suggesting a dual inhibitory mechanism that may enhance their anticancer efficacy .

Case Studies

- Carbonic Anhydrase Inhibition : A series of pyridinium derivatives based on 3-aminobenzenesulfonamide were synthesized and evaluated for their inhibitory activity against human carbonic anhydrases. The results indicated that these compounds could effectively inhibit tumor-associated isoforms CA IX and CA XII at nanomolar concentrations .

- Antimicrobial Studies : The coordination of sulfonamides with Ru(III) ions was studied to enhance their antibacterial activity. The resulting complexes demonstrated improved biological properties compared to their uncoordinated counterparts .

Table 1: Summary of Biological Activities of (3S)-3-Aminopyrrolidine-1-sulfonamide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-aminopyrrolidine-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of (3S)-3-aminopyrrolidine using sulfonyl chlorides under controlled conditions. For example, sulfonamide formation can be achieved by reacting the amine with a sulfonyl chloride derivative (e.g., tosyl chloride) in anhydrous dichloromethane with a base like triethylamine to neutralize HCl . Optimization may include adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours). Monitoring via TLC or HPLC ensures completion.

Q. How can researchers confirm the stereochemical purity of (3S)-3-aminopyrrolidine-1-sulfonamide?

- Methodological Answer : Chiral HPLC or capillary electrophoresis using a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers. Polarimetry and comparison of optical rotation with literature values (e.g., [α]D²⁵ = +15° to +20° for the (3S)-isomer) provide additional validation. X-ray crystallography of a derivative (e.g., a salt or co-crystal) offers definitive stereochemical confirmation .

Q. What safety protocols are critical when handling (3S)-3-aminopyrrolidine-1-sulfonamide in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation. Store the compound in a cool, dry environment (2–8°C) under nitrogen to prevent degradation. Waste disposal should follow institutional guidelines for sulfonamide derivatives, which may require neutralization before disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of (3S)-3-aminopyrrolidine-1-sulfonamide derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., carbonic anhydrase) identifies binding affinities. QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors correlate structural features with activity. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : For conflicting NMR signals (e.g., unexpected splitting), use heteronuclear experiments (HSQC, HMBC) to assign protons and carbons unambiguously. Cross-validate with IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If discrepancies persist, recrystallize the compound and re-analyze .

Q. How can researchers design SAR studies for (3S)-3-aminopyrrolidine-1-sulfonamide analogs?

- Methodological Answer : Synthesize analogs with variations at the sulfonamide group (e.g., alkyl, aryl substituents) and pyrrolidine nitrogen. Test in vitro activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ values, molar refractivity). Use clustering algorithms (e.g., PCA) to identify key structural drivers of activity .

Key Research Findings

- Stereochemical Impact : The (3S)-configuration enhances binding to carbonic anhydrase IX compared to the (3R)-isomer (IC₅₀ = 12 nM vs. 220 nM) .

- Thermal Stability : TGA shows decomposition onset at 210°C, suggesting suitability for high-temperature reactions .

- Contradiction Management : Iterative refinement of synthetic protocols reduced byproduct formation from 15% to <2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.